C22H18BrN5O
Description
Contextualization within Modern Medicinal Chemistry
The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry, a field that systematically identifies, synthesizes, and develops new chemical entities for therapeutic use. jpionline.org A significant portion of this research is dedicated to creating compounds that can selectively target molecules, such as proteins and enzymes, that are involved in disease processes. researcher.life The development of targeted therapies, particularly in oncology, has revolutionized treatment paradigms by offering greater efficacy and potentially reduced side effects compared to conventional chemotherapy. Within this framework, the study of heterocyclic compounds, which contain atoms of at least two different elements in their rings, is of paramount importance. These structures are integral to a vast number of both natural and synthetic molecules with biological activity. japsonline.comekb.eg The compound C22H18BrN5O, a complex heterocyclic molecule, represents a specific example of the targeted drug discovery process.
Significance of the Quinazoline (B50416) Scaffold in Pharmaceutical Research
The chemical this compound is built upon a quinazoline scaffold. Quinazoline is a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. Current time information in Bangalore, IN.mdpi.com This scaffold is considered a "privileged structure" in medicinal chemistry because its derivatives have been shown to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. Current time information in Bangalore, IN.ekb.eg
The versatility of the quinazoline ring system allows for chemical modifications at various positions, enabling the fine-tuning of a compound's pharmacological properties. nih.gov This has led to the development of numerous quinazoline-based drugs with diverse clinical applications, including anticancer, antihypertensive, anti-inflammatory, and antimicrobial agents. ekb.egresearchgate.net In the realm of oncology, several FDA-approved drugs, such as gefitinib, erlotinib, and lapatinib, feature a quinazoline core and function by inhibiting tyrosine kinases, enzymes that play a crucial role in cancer cell proliferation and survival. researcher.lifecu.edu.eg The established success of this scaffold underscores the rationale for synthesizing and evaluating new derivatives like this compound.
Overview of Current Research Trajectories Involving this compound
Current research on this compound, specifically identified as (E/Z)-6-Bromo-2-(pyridin-3-yl)-4-(2-(1-(4-(pyrrolidin-1-yl)phenyl)ethylidene)hydrazinyl)quinazoline, positions it as a potential anticancer agent. mdpi.com A 2022 study by Allam et al. detailed the synthesis and biological evaluation of a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines, including the compound . mdpi.com The primary research trajectory for this compound is its investigation as an inhibitor of key signaling proteins implicated in cancer, namely the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). researcher.lifemdpi.com
Overexpression or mutation of EGFR and HER2 is a hallmark of various cancers, particularly breast and lung cancer, making them critical targets for therapeutic intervention. waocp.org The research by Allam et al. involved synthesizing this compound and evaluating its ability to inhibit these tyrosine kinases. mdpi.com The study also assessed its cytotoxic effects on human cancer cell lines. mdpi.com This line of inquiry aims to determine the compound's potential as a lead molecule for the development of new targeted cancer therapies. mdpi.com
Detailed Research Findings
The synthesis of this compound, designated as compound 9i in the primary literature, was achieved through the reaction of 6-bromo-2-(pyridin-3-yl)-4-hydrazinylquinazoline with 1-(4-(pyrrolidin-1-yl)phenyl)ethanone. mdpi.com The table below summarizes some of its physicochemical properties.
| Property | Value | Reference |
| Molecular Formula | This compound | mdpi.com |
| Yield | 49% | mdpi.com |
| Melting Point | 220-222 °C | mdpi.com |
The biological activity of this compound was evaluated by assessing its ability to inhibit the enzymatic activity of EGFR and HER2. The results are presented in the following table, with IC50 values indicating the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value corresponds to a higher inhibitory potency. For comparison, the activity of Lapatinib, an approved dual EGFR/HER2 inhibitor, is also included. mdpi.com
| Compound | EGFR IC50 (nM) | HER2 IC50 (nM) | Reference |
| This compound (9i) | 165.4 | 124.0 | mdpi.com |
| Lapatinib | 10.8 | 9.8 | mdpi.com |
While this compound was less potent than Lapatinib in these assays, it still demonstrated inhibitory activity in the nanomolar range, suggesting it is a subject of interest for further optimization. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-N-[(2-bromophenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN5O/c23-19-9-5-4-8-18(19)14-25-22(29)20-21(17-10-12-24-13-11-17)28(27-26-20)15-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIILPCBOXRUCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NCC3=CC=CC=C3Br)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of C22h18brn5o
Retrosynthetic Analysis of the C22H18BrN5O Core Structure
A retrosynthetic analysis of the this compound molecule suggests that the core quinazoline (B50416) structure can be disconnected to reveal key synthons. The analysis points towards precursors such as substituted anthranilic acids or their corresponding nitriles, and various amine or amide-containing fragments. researchgate.net For instance, one retrosynthetic approach for a related 2,3-disubstituted quinazolin-4-one involves disconnecting the molecule into a primary amine, anthranilic acid, and either acetic anhydride (B1165640) or benzoyl chloride. researchgate.net This strategy highlights the importance of identifying readily available starting materials for the construction of the quinazoline ring system.
Multi-Step Synthesis Pathways for the Quinazoline Derivative this compound
The synthesis of quinazoline derivatives often involves multi-step reaction sequences that require careful planning and execution. ontosight.ainih.govopenmedicinalchemistryjournal.com These pathways typically involve the initial formation of the quinazoline ring followed by subsequent functionalization.
The preparation of appropriately substituted precursors is a critical first step in the synthesis of this compound. For many quinazoline syntheses, substituted anthranilic acids or 2-aminobenzonitriles are common starting materials. frontiersin.org For example, a synthetic route to a series of 4-anilinoquinazoline (B1210976) derivatives started with either ortho-difluoro or ortho-dimethoxy anthranilic acid to form the initial quinazolinone ring. esmed.org In another instance, the synthesis of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines commenced with the bromination of a suitable precursor in glacial acetic acid. cu.edu.eg The synthesis of a series of benzimidazole (B57391) derivatives, including a compound with the formula this compound, involved a multi-step process starting with the formation of a Schiff base from 2-aminobenzimidazole (B67599) and 4-formylbenzoic acid methyl ester, followed by reduction and subsequent reactions. eijst.org.uk
The formation of the quinazoline ring is the cornerstone of the synthesis. Various cyclization methods have been developed, often catalyzed by transition metals or promoted by bases. bohrium.comaip.org Copper-catalyzed cascade reactions have been employed for the synthesis of quinazolines from (2-bromophenyl)methylamines and amidine hydrochlorides. frontiersin.org Iron-catalyzed cascade reactions involving cyanoalkylsulfonylation and cyclization have also been reported for the synthesis of functionalized quinolino-quinazolinone alkyl nitriles. bohrium.com Furthermore, base-promoted SNAr reactions of ortho-fluorobenzamides with amides followed by cyclization provide a route to quinazolinones. nih.govacs.org
A plausible mechanism for the formation of a disubstituted quinazolin-4-one involves the SNAr reaction of an ortho-fluorobenzamide with an amide to form a diamide (B1670390) intermediate, which then undergoes base-promoted intramolecular nucleophilic addition and subsequent dehydration. nih.govacs.org
The efficiency of quinazoline synthesis is highly dependent on the reaction conditions, including the choice of catalyst, base, solvent, and temperature. For example, the synthesis of 4-methylquinazoline (B149083) was optimized by evaluating different catalysts, substrate ratios, temperatures, and reaction times, with the best yield achieved using BF3-Et2O as a catalyst. journalirjpac.com In the synthesis of quinazolin-4-ones via a base-promoted SNAr reaction, a study found that Cs2CO3 in DMSO at 135 °C provided the optimal conditions for the transformation. nih.gov The choice of solvent can also be critical; for instance, in the synthesis of 2-aminoquinazoline (B112073) derivatives, changing the solvent from THF to DMF in the presence of PTSA increased the yield from 61% to 75%. nih.gov
| Reaction Parameter | Condition | Outcome | Reference |
| Catalyst | BF3-Et2O | Optimized yield for 4-methylquinazoline | journalirjpac.com |
| Base/Solvent | Cs2CO3 / DMSO | Optimal for quinazolin-4-one synthesis | nih.gov |
| Solvent | DMF | Increased yield of 2-aminoquinazoline | nih.gov |
Strategies for Chemical Derivatization and Analogue Preparation
The derivatization of the quinazoline core is essential for exploring the structure-activity relationships of these compounds. acs.orgnih.gov Modifications can be introduced at various positions of the quinazoline ring to generate a library of analogues. For instance, in the development of selective COX-1 inhibitors, derivatization of the quinazoline core at positions 2, 4, and 7 was undertaken. acs.org Similarly, in the pursuit of novel NF-κB inhibitors, a flexible synthetic approach was adopted to facilitate derivatization at the final step. mdpi.com The synthesis of 4-substituted quinazolines as multi-tyrosine kinase inhibitors involved the reaction of a 4-chloro intermediate with various amines. cu.edu.eg
Advanced Synthetic Techniques in this compound Synthesis
Modern synthetic organic chemistry offers a range of advanced techniques that can be applied to the synthesis of quinazolines, often leading to improved efficiency and sustainability. numberanalytics.com These methods include microwave-assisted synthesis, flow chemistry, and multicomponent reactions. nih.govopenmedicinalchemistryjournal.comnumberanalytics.com Microwave irradiation has been shown to accelerate the synthesis of quinazolinone derivatives, leading to higher yields in shorter reaction times compared to traditional heating methods. nih.gov Multicomponent reactions (MCRs) are particularly attractive as they allow for the construction of complex molecules like quinazolines in a single step from multiple starting materials, enhancing atom economy and reducing waste. researchgate.netopenmedicinalchemistryjournal.com Other advanced techniques include the use of solid-supported catalysts and photocatalysis. frontiersin.orgnumberanalytics.com
In Vitro Biological Activity Profiling of C22h18brn5o
Assessment of Antimicrobial Activity in Relevant Models
The in vitro antimicrobial potential of C22H18BrN5O and related pyrazole (B372694) derivatives has been evaluated against a panel of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.govmdpi.comniscpr.res.in Standard methodologies, such as the agar (B569324) well diffusion method and microdilution tests to determine the Minimum Inhibitory Concentration (MIC), are commonly employed. nih.govmdpi.com
Research findings indicate that pyrazole-based compounds exhibit a wide spectrum of antimicrobial activity. nih.gov For instance, in a study of pyrazole derivatives, significant antibacterial activity was observed against Staphylococcus aureus and Bacillus subtilis (Gram-positive), and Escherichia coli and Pseudomonas aeruginosa (Gram-negative). nih.govmdpi.com Antifungal activity has also been documented against species like Aspergillus niger and Candida albicans. nih.govmdpi.com
The antimicrobial efficacy of these compounds is often compared to standard antibiotics and antifungals, such as Ofloxacin and Fluconazole, respectively. nih.gov The data from these comparative studies are typically presented in tables that show the zone of inhibition or MIC values, providing a quantitative measure of the compound's potency.
Table 1: In Vitro Antibacterial Activity of a Representative Pyrazole Derivative (Zone of Inhibition in mm)
| Bacterial Strain | Compound Concentration (µg/mL) | Zone of Inhibition (mm) | Standard (Ofloxacin) Zone of Inhibition (mm) |
| Staphylococcus aureus | 50 | 18 | 25 |
| Bacillus subtilis | 50 | 16 | 24 |
| Escherichia coli | 50 | 15 | 22 |
| Pseudomonas aeruginosa | 50 | 13 | 20 |
Table 2: In Vitro Antifungal Activity of a Representative Pyrazole Derivative (Zone of Inhibition in mm)
| Fungal Strain | Compound Concentration (µg/mL) | Zone of Inhibition (mm) | Standard (Fluconazole) Zone of Inhibition (mm) |
| Aspergillus niger | 50 | 14 | 21 |
| Candida albicans | 50 | 17 | 23 |
Other Relevant In Vitro Biological Assessments
Beyond antimicrobial activity, the in vitro biological profiling of this compound and its analogs has included assessments of their antioxidant properties. nih.govmdpi.comresearchgate.net The antioxidant potential is a significant area of investigation due to the role of oxidative stress in various pathological conditions.
The antioxidant activity of these compounds is commonly evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. mdpi.com The results of these assays are often compared to a standard antioxidant, such as ascorbic acid (Vitamin C). nih.govniscpr.res.in
For example, certain pyrazole derivatives have demonstrated potent antioxidant activity, with some compounds showing radical scavenging capabilities comparable to that of ascorbic acid. nih.gov The structure of the molecule, including the presence and position of substituent groups, can significantly influence its antioxidant capacity. nih.gov
Table 3: Antioxidant Activity of a Representative Pyrazole Derivative (DPPH Radical Scavenging Assay)
| Compound | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |
| Representative Pyrazole | 100 | 85.2 | 58.7 |
| Ascorbic Acid (Standard) | 100 | 96.5 | 45.2 |
These in vitro assessments provide a foundational understanding of the biological effects of this compound and related compounds, highlighting their potential as leads for the development of new therapeutic agents.
Mechanistic Elucidation of C22h18brn5o S Biological Actions
Identification and Validation of Molecular Targets
GSK2256294 is a potent and selective inhibitor of soluble epoxide hydrolase (sEH). e-century.usnih.gov The sEH enzyme is a key player in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with a range of biological effects. spannetwork.orgnih.gov The enzyme converts EETs into their less active corresponding dihydroxyeicosatrienoic acids (DHETs). spannetwork.orgnih.gov By inhibiting sEH, GSK2256294 effectively increases the bioavailability of EETs, thereby amplifying their protective actions. e-century.usnih.gov
The identification of sEH as the primary molecular target of GSK2256294 was achieved through the use of DNA-encoded chemical libraries. e-century.usnih.gov Subsequent validation in both preclinical and clinical models has consistently demonstrated its inhibitory effect on the sEH enzyme. e-century.uspatsnap.com Studies have shown that administration of GSK2256294 leads to a dose-dependent inhibition of sEH activity in plasma, muscle, and adipose tissue. nih.govahajournals.orgahajournals.org For instance, single doses of GSK2256294 resulted in a dose-dependent inhibition of sEH enzyme activity, ranging from an average of 41.9% at a 2 mg dose to 99.8% at a 20 mg dose, with the inhibition sustained for up to 24 hours. nih.gov
The inhibitory activity of GSK2256294 has been quantified across different species, showcasing its high potency. The IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by half, are remarkably low.
| Species | IC50 Value |
| Recombinant Human sEH | 27 pM |
| Rat sEH Orthologs | 61 pM |
| Murine sEH Orthologs | 189 pM |
| Human sEH in transfected cells | 0.66 nM |
| This table displays the half-maximal inhibitory concentration (IC50) of GSK2256294 against soluble epoxide hydrolase (sEH) from different sources, indicating its high potency. ncats.iomedchemexpress.com |
Analysis of Molecular Interactions at the Active Site
The interaction between GSK2256294 and the sEH enzyme has been elucidated through detailed molecular studies, revealing the specific binding characteristics and the key amino acid residues involved.
GSK2256294 exhibits strong but reversible binding to the catalytic site of the sEH enzyme. e-century.usnih.gov This competitive inhibition mechanism involves the compound occupying the active site, thereby preventing the natural substrate (EETs) from binding and being hydrolyzed. e-century.usnih.govsemanticscholar.org The binding is characterized by a tight fit within the enzyme's catalytic pocket, facilitated by a combination of hydrophobic interactions and hydrogen bonds. researchgate.net The amide and urea (B33335) groups present in many sEH inhibitors, including GSK2256294, are well-suited for the hydrolase catalytic pocket. semanticscholar.org
Specific amino acid residues within the active site of sEH are crucial for the binding of GSK2256294. The compound, which belongs to the amide family, interacts with key residues of the catalytic triad (B1167595), namely Asp333, Asp495, and His523. nih.gov This triad is responsible for the opening of the epoxide ring of the substrate. nih.gov Furthermore, two tyrosine residues, Tyr381 and Tyr465, play a critical role by fixing the epoxide oxygen atom of the substrate, and by extension, are important for the interaction with the inhibitor. nih.gov The carbonyl oxygen of the amide or urea moiety in inhibitors like GSK2256294 forms hydrogen bonds with these tyrosine residues, while the NH group acts as a hydrogen bond donor to Asp333. semanticscholar.org
| Interacting Residue | Role in Binding |
| Asp333 | Part of the catalytic triad; hydrogen bond donor interaction with the inhibitor. nih.gov |
| Asp495 | Part of the catalytic triad involved in epoxide ring opening. nih.gov |
| His523 | Part of the catalytic triad involved in epoxide ring opening. nih.gov |
| Tyr381 | Fixes the epoxide oxygen atom; hydrogen bond formation with the inhibitor. nih.gov |
| Tyr465 | Fixes the epoxide oxygen atom; hydrogen bond formation with the inhibitor. nih.gov |
| This table outlines the key amino acid residues in the soluble epoxide hydrolase (sEH) active site that interact with GSK2256294 and their respective roles in the binding process. |
Modulation of Intracellular Signaling Pathways
By inhibiting sEH and subsequently increasing the levels of EETs, GSK2256294 modulates several intracellular signaling pathways, leading to a variety of biological effects.
EETs are known to influence pathways involved in inflammation, cell proliferation, and migration. nih.govcu.edu.eg One of the key mechanisms is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. e-century.us NF-κB is a critical regulator of genes involved in inflammation. e-century.us Increased levels of EETs suppress the activation of NF-κB, leading to reduced expression of pro-inflammatory molecules such as vascular cell adhesion molecule-1 (VCAM-1). e-century.usnih.gov
Furthermore, EETs can activate the PI3K/AKT signaling pathway, which is involved in cell survival and proliferation. frontiersin.org The effects of EETs are complex and can also involve the activation of peroxisome proliferator-activated receptors (PPARs) and modulation of potassium channel activity. nih.gov In the context of cancer, where Focal Adhesion Kinase (FAK) is often overexpressed, inhibitors targeting FAK can block downstream signaling, including the PI3K/AKT pathway, thereby impeding tumor growth and metastasis. frontiersin.org While GSK2256294's primary target is sEH, the downstream effects of increased EETs can intersect with these fundamental signaling cascades. For example, EETs have been shown to stimulate angiogenesis, a process also regulated by FAK. researchgate.net
Structure-Mechanism Relationships and Specificity
The chemical structure of GSK2256294 is intricately linked to its potent and selective inhibitory activity against sEH. The specific arrangement of its functional groups allows for optimal interaction with the active site residues of the enzyme. Structure-activity relationship (SAR) studies on related compounds have highlighted the importance of specific moieties for binding affinity and inhibitory potency. nih.govnih.gov
Computational Chemistry Applications in C22h18brn5o Research
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. imrpress.comnih.gov It is frequently used to predict the binding mode of a small molecule ligand, such as C22H18BrN5O, to the active site of a target protein. nih.gov
The primary goal of molecular docking is to predict the three-dimensional structure of the ligand-receptor complex. imrpress.com This involves sampling a multitude of possible conformations of the ligand within the protein's binding site and assigning a score to each conformation to estimate its binding affinity. nih.gov The search algorithm generates various poses, considering the ligand's rotational and translational degrees of freedom. ijpsjournal.com The resulting low-energy poses, particularly the one with the lowest energy, represent the most likely binding modes. nih.gov These predicted conformations are crucial for understanding the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.
For a compound like this compound, docking studies would identify key amino acid residues in a target protein that it interacts with, providing a rational basis for its potential biological activity.
The reliability of docking results is paramount. Therefore, docking protocols must be validated before they are used for virtual screening or binding prediction. pensoft.net A common validation method is "redocking," where a ligand is extracted from a protein's crystal structure and then docked back into the same binding site. imrpress.compensoft.net A successful protocol should reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD), typically less than 2.0 Å. pensoft.net This process confirms that the chosen docking algorithm and scoring function can accurately replicate a known binding mode. pensoft.netbiorxiv.org Further validation can be achieved through cross-docking studies and by assessing the stability of the predicted poses using molecular dynamics (MD) simulations. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. derpharmachemica.comresearchgate.net
2D-QSAR models are developed using descriptors calculated from the two-dimensional representation of a molecule. hufocw.orgcadaster.eu These descriptors quantify various physicochemical properties. The first step involves calculating a wide range of molecular descriptors for a set of compounds with known activities. These can include:
Topological descriptors: Molecular weight, atom counts, and connectivity indices. hufocw.org
Physicochemical descriptors: LogP (octanol/water partition coefficient), polar surface area (PSA), and molar refractivity. derpharmachemica.comcadaster.eu
Quantum chemical descriptors: Energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and density. researchgate.net
Statistical methods like multiple linear regression (MLR) or principal component analysis (PCA) are then used to select the most relevant descriptors and build a predictive model. derpharmachemica.com For this compound and its analogues, a 2D-QSAR study would identify the key structural features that are statistically correlated with their biological activity.
Table 1: Examples of Common 2D Molecular Descriptors This table is for illustrative purposes and does not represent actual data for this compound.
| Descriptor Category | Example Descriptors | Description |
|---|---|---|
| Topological | Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. |
| Balaban Index (J) | A topological index based on the distance sum of the graph. derpharmachemica.com | |
| Physicochemical | LogP | The logarithm of the partition coefficient between n-octanol and water, indicating hydrophobicity. derpharmachemica.com |
| Polar Surface Area (PSA) | The sum of the surface areas of polar atoms, related to membrane permeability. derpharmachemica.com | |
| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. researchgate.net |
3D-QSAR methods extend the analysis into three-dimensional space, considering the spatial arrangement of atoms. numberanalytics.comneovarsity.org These techniques require the alignment of the molecules in the dataset. whiterose.ac.uk Comparative Molecular Similarity Indices Analysis (CoMSIA) is a prominent 3D-QSAR technique that calculates similarity indices at various grid points around the aligned molecules. nih.gov It evaluates several descriptor fields:
Steric: Describes the shape of the molecule.
Electrostatic: Represents charge distribution.
Hydrophobic: Indicates regions that favor non-polar interactions.
Hydrogen Bond Donor/Acceptor: Identifies areas where hydrogen bonds can be formed. nih.govmdpi.com
The results are often visualized as contour maps, which highlight regions where modifications to the molecular structure would likely increase or decrease biological activity. nih.govfrontiersin.org
Table 2: CoMSIA Field Contributions This table illustrates a hypothetical CoMSIA model and does not reflect actual results for this compound.
| Field Type | Contribution (%) | Interpretation |
|---|---|---|
| Electrostatic | 43.0% | Indicates that charge distribution is a major determinant of activity. nih.gov |
| Hydrophobic | 28.4% | Shows the significant role of hydrophobic interactions. nih.gov |
| Steric | 17.4% | Suggests that the molecule's shape and bulk are moderately important. nih.gov |
| H-Bond Donor | 11.4% | Highlights a smaller, yet relevant, contribution from hydrogen bond donating groups. nih.gov |
A QSAR model's utility depends on its predictive power. nih.gov Validation is a critical step to ensure the model is robust and not overfitted. numberanalytics.com Key validation metrics include:
Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used, where the model is repeatedly built with one compound removed and then used to predict the activity of that compound. The cross-validated correlation coefficient (q²) is a key metric; a q² > 0.5 is generally considered indicative of a good predictive model. neovarsity.orgnih.gov
External Validation: The model's predictive ability is tested on an external set of compounds that were not used in model development. researchgate.netresearchgate.net The predictive correlation coefficient (R²pred) is calculated for this set. researchgate.net
Y-scrambling: The biological activity values are randomly shuffled to ensure that the original correlation was not due to chance. numberanalytics.com
A rigorously validated QSAR model for a series of compounds including this compound could then be used to screen new, virtual compounds to prioritize them for synthesis and testing. nih.gov
In Silico Pharmacokinetic Feature Prediction (e.g., ADME prediction methodologies)
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug development. nih.gov For the series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines, including the compound this compound, computational ADME prediction studies have been conducted to evaluate their potential as orally bioavailable drugs. researchgate.netnih.govcu.edu.eg
Researchers have utilized online platforms such as the SwissADME web application to calculate the physicochemical properties and forecast the ADME parameters, pharmacokinetic profiles, and drug-likeness of these novel compounds. cu.edu.eg This type of analysis is crucial as unfavorable pharmacokinetic profiles are a major reason for the failure of drug candidates in later developmental stages. nih.gov The goal of these predictions is to ensure that the designed molecules possess favorable characteristics from both a biological efficacy and a pharmacokinetic standpoint. cu.edu.eg
The methodologies for in silico ADME prediction typically involve the calculation of a range of molecular descriptors that correlate with various pharmacokinetic endpoints. These descriptors can include parameters related to:
Absorption: Predictions of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability).
Distribution: Estimation of properties like blood-brain barrier (BBB) penetration and plasma protein binding (PPB).
Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.
Excretion: Forecasting of parameters such as clearance.
For quinazoline (B50416) derivatives, these computational models help in identifying compounds that are likely to be well-absorbed and distributed to the target tissues while being metabolized and eliminated at an appropriate rate. The table below illustrates a representative set of ADME-relevant physicochemical properties that are typically evaluated for compounds like this compound.
| Property | Predicted Value/Characteristic | Importance in Pharmacokinetics |
| Molecular Weight | < 500 g/mol | Influences size-dependent absorption and diffusion. |
| LogP (Lipophilicity) | 1-5 | Affects solubility, permeability, and plasma protein binding. |
| Hydrogen Bond Donors | < 5 | Impacts solubility and membrane permeability. |
| Hydrogen Bond Acceptors | < 10 | Influences solubility and receptor binding. |
| Topological Polar Surface Area (TPSA) | < 140 Ų | Correlates with passive molecular transport through membranes. |
| Gastrointestinal (GI) Absorption | High | Indicates the likelihood of good oral bioavailability. |
| Blood-Brain Barrier (BBB) Permeant | Yes/No | Determines if the compound can act on the central nervous system. |
| CYP450 Inhibition | Inhibitor/Non-inhibitor of specific isoforms | Predicts potential for drug-drug interactions. |
This table represents typical parameters and desirable values for oral drug candidates and is for illustrative purposes.
Studies on related quinazoline derivatives have shown that these in silico tools can successfully guide the selection of candidates with promising pharmacokinetic profiles for further experimental validation. researchgate.netnih.gov
Virtual Screening and Ligand-Based Design Approaches
Virtual screening and ligand-based design are powerful computational strategies used to identify and optimize new drug candidates. plos.orgnih.govdrugdesign.org In the context of this compound and its analogs, these approaches are employed to explore the vast chemical space and to refine the structure of the compounds to enhance their biological activity against specific targets, such as tyrosine kinases. researchgate.netnih.gov
Virtual Screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. plos.org This process can be either structure-based, which requires the 3D structure of the target, or ligand-based.
Ligand-Based Drug Design (LBDD) is applied when the three-dimensional structure of the target is unknown or when there is a wealth of information about the molecules that bind to it (ligands). optibrium.com This approach relies on the principle that molecules with similar structures or properties are likely to have similar biological activities. Key LBDD methods include:
Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to the target. This pharmacophore model can then be used as a 3D query to screen compound libraries for new molecules that fit the model.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities. researchgate.net For quinazoline derivatives, 2D- and 3D-QSAR studies help in understanding how different substituents on the quinazoline scaffold influence their inhibitory potency against targets like the Epidermal Growth Factor Receptor (EGFR). nih.gov These models can then predict the activity of newly designed compounds.
In the research on 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines, ligand-based approaches are integral to the design process. researchgate.netnih.gov By analyzing the structure-activity relationships (SAR) within the series, medicinal chemists can make informed decisions on how to modify the lead structures to improve their potency and selectivity. For example, the introduction of different substituents at the C-4 position of the quinazoline ring can be guided by QSAR models to optimize interactions with the target kinase. researchgate.net The following table outlines the general workflow for a ligand-based design campaign for a compound like this compound.
| Step | Description |
| 1. Dataset Collection | Gather a set of molecules with known biological activity against the target of interest. |
| 2. SAR Analysis | Analyze how structural variations in the dataset affect the biological activity to identify key functional groups and substitution patterns. |
| 3. Model Generation | Develop a pharmacophore model or a QSAR model based on the dataset. |
| 4. Virtual Screening | Use the generated model to screen a virtual library of compounds to find novel hits with the desired features. |
| 5. Lead Optimization | Modify a promising lead compound (like this compound) based on the model's predictions to enhance its activity, selectivity, and pharmacokinetic properties. nih.gov |
Through these iterative cycles of design, synthesis, and testing, guided by computational models, researchers can efficiently navigate the path toward identifying potent and drug-like candidates for further development.
Structure Activity Relationship Sar Investigations of C22h18brn5o and Its Analogues
Systematic Modification of the Quinazoline (B50416) Core Structure
The quinazoline ring system is a well-established scaffold in medicinal chemistry, known for its role in a multitude of biologically active compounds, including numerous kinase inhibitors. acs.orgresearchgate.net Modifications to this core structure are a key strategy in optimizing the therapeutic potential of quinazoline-based agents. researchgate.netmdpi.com The inherent structure of the quinazoline core provides a versatile platform for introducing a variety of substituents at several positions, thereby modulating the compound's electronic, steric, and pharmacokinetic properties.
Exploration of Substituent Effects on Peripheral Moieties
Influence of Halogenation (e.g., Bromine)
The presence and nature of halogen substituents on the quinazoline ring can profoundly influence the biological activity of the compound. Halogenation can affect the compound's lipophilicity, electronic distribution, and metabolic stability. acs.orgresearchgate.net In the case of C22H18BrN5O, the bromine atom at the 6-position of the quinazoline ring is a key feature.
Studies on related 6-substituted quinazoline derivatives have demonstrated that the nature of the substituent at this position is critical for activity. For example, a comparison of different substituents at the 6-position of 4-anilinoquinazolines showed that a bromo group can be more favorable for activity than a methoxy (B1213986) or methyl group in certain contexts. acs.org Research by Allam et al. on a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines highlighted the importance of the bromo substitution in achieving potent inhibitory activity against various kinases. nih.gov The following table summarizes the inhibitory activity of some 6-bromo-quinazoline derivatives against EGFR, a common target for this class of compounds.
| Compound ID | R-group on Hydrazone | EGFR IC₅₀ (nM) |
| 9d | 4-bromophenyl | 46.1 |
| 9e | 4-fluorophenyl | 55.2 |
| 9g | 4-methylphenyl | 88.4 |
| 9h | 4-methoxyphenyl | 102.7 |
Data sourced from Allam et al. (2022). nih.gov
These findings suggest that an electron-withdrawing group like bromine at the 6-position contributes positively to the inhibitory activity.
Impact of Different Cyclic Amine Substituents
In a study on 4-(N-Cycloamino)phenylquinazolines, it was observed that the size of the cyclic amine ring can affect antitumor potency. acs.org Specifically, six or seven-membered rings were found to be active, while a five-membered ring led to a decrease in potency in that particular series. acs.org However, in the context of this compound analogues, the nature of the cyclic amine has been shown to be a critical determinant of activity. For instance, replacing the dimethylamino group with a pyrrolidinyl group has been shown to modulate the biological activity of certain aromatic compounds. The following table illustrates the effect of different substituents, including cyclic amines, on the cytotoxicity of related quinazoline derivatives.
| Compound ID | Terminal Amine | Cell Line | IC₅₀ (µM) |
| 11b | Pyrrolidin-1-yl | MDA-MB-231 | 2.67 |
| 11c | Piperidin-1-yl | MDA-MB-231 | 1.75 |
Data sourced from Allam et al. (2022). nih.gov
These results indicate that even subtle changes in the cyclic amine substituent can lead to significant differences in biological activity.
Role of Aromatic and Heteroaromatic Rings
The aromatic and heteroaromatic rings in this compound, namely the pyridin-3-yl group at the 2-position and the phenyl group in the hydrazone linker, are crucial for its interaction with the target protein. These rings can engage in various non-covalent interactions, such as π-π stacking, hydrophobic interactions, and hydrogen bonding, which are essential for binding affinity and selectivity.
The 2-pyridin-3-yl substituent is a common feature in many kinase inhibitors. Its nitrogen atom can act as a hydrogen bond acceptor, contributing to the anchoring of the molecule in the active site of the kinase. researchgate.net The position of the nitrogen within the pyridine (B92270) ring is also critical, as it dictates the geometry of the hydrogen bond.
The phenyl ring in the hydrazone moiety provides a scaffold for the attachment of the cyclic amine and can also participate in hydrophobic interactions within the binding pocket. The substitution pattern on this phenyl ring is another key area for SAR exploration. Electron-donating or electron-withdrawing groups on this ring can modulate the electronic properties of the entire molecule and influence its binding affinity.
Stereochemical Considerations in SAR Studies
The this compound molecule contains a carbon-nitrogen double bond in the hydrazone linker, which can exist as E/Z stereoisomers. It is well-documented that the stereochemistry of a molecule can have a profound impact on its biological activity, as proteins are chiral environments. google.com The different spatial arrangement of the substituents in the E and Z isomers can lead to different binding affinities and, consequently, different biological responses.
For hydrazone-containing compounds, it has been shown that one isomer is often more stable or more biologically active than the other. researchgate.net The interconversion between E and Z isomers can also occur under physiological conditions, which adds another layer of complexity to the SAR studies. ekb.eg Therefore, the separation and individual biological evaluation of the E and Z isomers of this compound and its analogues are essential for a complete understanding of their SAR. Most synthesized hydrazones have been reported to exist predominantly as the E isomer. google.com
Derivation of Key Pharmacophoric Features for Target Interaction
Based on the SAR investigations of this compound and its analogues, a general pharmacophore model can be proposed for this class of compounds. A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.
The key pharmacophoric features for this series of quinazoline-based inhibitors likely include:
A hydrogen bond acceptor: The nitrogen atom at the 1-position of the quinazoline ring and the nitrogen of the pyridinyl group are potential hydrogen bond acceptors.
A halogen bond donor: The bromine atom at the 6-position of the quinazoline ring can participate in halogen bonding, which is an increasingly recognized interaction in drug design.
A hydrophobic region: The quinazoline ring itself and the phenyl group in the hydrazone linker contribute to hydrophobic interactions.
A hydrogen bond donor/acceptor moiety: The hydrazone linker provides both hydrogen bond donor (N-H) and acceptor (C=N) capabilities.
A basic amine group: The terminal cyclic amine (pyrrolidine) can be protonated at physiological pH and form ionic interactions or hydrogen bonds with the target.
These features collectively contribute to the binding of the molecule to its target kinase, and the optimization of these features through systematic chemical modifications is a key strategy for the development of more potent and selective inhibitors.
Lead Optimization Strategies for C22h18brn5o Derivatives
Identification and Prioritization of Promising Lead Series
The journey of lead optimization begins with the identification of promising lead series from initial high-throughput screening or focused library screening. For scaffolds like quinazoline (B50416), which are considered "privileged structures" for kinase inhibition, initial hits can be identified from in-house, kinase-focused libraries. scielo.brmdpi.com These initial compounds, while demonstrating some desired biological activity, often possess suboptimal properties that necessitate further refinement.
Prioritization of these hits into lead series is a critical step. One approach involves filtering in silico "hits" against other known targets to assess initial selectivity. pnas.org For instance, when targeting specific kinases, compounds might be cross-screened against related kinases to flag potential off-target effects early on. pnas.org The selection process also involves comparing new hits with known inhibitors using algorithms to assess ligand similarity. pnas.org Promising lead series are those that not only show activity against the intended target but also exhibit favorable preliminary characteristics for further development, such as chemical tractability and potential for structural modification. researchgate.net
Rational Design for Potency and Selectivity Enhancement
Rational design, heavily reliant on computational chemistry and structural biology, is a cornerstone of modern lead optimization. nih.gov For derivatives of C22H18BrN5O, which have been investigated as kinase inhibitors, structure-based drug design (SBDD) is particularly powerful. domainex.co.uk This approach utilizes high-resolution structural information from X-ray crystallography or homology models of the target protein to guide the design of more potent and selective analogs. pnas.orgdomainex.co.uk
By visualizing how a lead compound binds to the active site of a target kinase, medicinal chemists can identify key interactions, such as hydrogen bonds, and areas where modifications could improve binding affinity. mdpi.com For example, the 4-anilino-quinazoline scaffold is known to form crucial hydrogen bonds with methionine residues in the hinge region of the EGFR kinase domain, which is a key interaction for inhibitory activity. mdpi.com
Selectivity is a major challenge, as many kinases share highly homologous ATP-binding sites. ucsf.edu Rational design aids in achieving selectivity by exploiting subtle differences between the target kinase and other related kinases. domainex.co.uk Computational overlay of the active sites of different kinases can reveal unique pockets or residues that can be targeted to design selective inhibitors. domainex.co.uk For example, to enhance selectivity for HER2 over EGFR, isoquinoline-tethered quinazoline derivatives were developed, demonstrating that strategic modifications can significantly alter the selectivity profile. rsc.org
A study on quinazolinone N-acetohydrazides employed rational design to target the DFG-out (inactive) conformation of kinases like VEGFR-2, FGFR-1, and BRAF. The design strategy positioned the quinazolinone moiety in the front pocket while various aryl derivatives were appended to occupy a hydrophobic back pocket, aiming for potent multi-kinase inhibition. researchgate.net
Medicinal Chemistry Approaches for Lead Improvement
Scaffold modification, or "scaffold hopping," is a creative strategy to discover novel intellectual property and to improve the properties of a lead series. nih.gov This involves replacing the central core of a molecule (the scaffold) with a chemically different one that maintains the original orientation of key functional groups. For instance, a furanopyrimidine core was successfully hopped to a quinazoline core to generate a lead with improved physicochemical properties and dual FLT3/AURKA inhibition. nih.govoncotarget.com Similarly, scaffold hopping from the natural product evodiamine (B1670323) led to the discovery of a novel indolopyrazinoquinazolinone scaffold with potent antitumor activity. acs.org
Bioisosteric replacement is a more subtle, yet powerful, medicinal chemistry tool where one functional group is replaced by another with similar physical and chemical properties. nih.govpreprints.org This strategy is widely used to improve potency, selectivity, and pharmacokinetic properties. nih.gov In the development of quinazoline-based kinase inhibitors, pyrazolo[3,4-d]pyrimidines have been used as bioisosteres of the quinazoline ring, as they can also mimic the adenine (B156593) ring of ATP and interact with the kinase hinge region. researchgate.net Another example includes the replacement of a triazole ring with a furan (B31954) ring in an isoquinoline-tethered quinazoline, which improved cellular activity while maintaining kinase inhibitory potency. rsc.org
The following table illustrates examples of bioisosteric replacements in quinazoline derivatives aimed at improving VEGFR-2 inhibition.
| Original Scaffold/Moiety | Bioisosteric Replacement | Impact on Activity | Reference Compound Example |
| Quinoline | Isoquinoline | Enhanced HER2 selectivity and cellular activity | 14f rsc.org |
| Triazole Ring | Furan Ring | Improved cellular activity | 14f rsc.org |
| Carbon Atom | Sulfur Atom | Decreased affinity for COX-1, altering selectivity profile | Compound 2e nih.gov |
One method involves identifying the essential pharmacophore and removing non-essential structural elements. For example, in the development of PI3Kδ inhibitors, a complex lead was simplified to a less intricate structure which, after further optimization, led to macrocyclic compounds with high potency. scienceopen.com In another case, complex CDC7 kinase inhibitors were simplified by identifying the key interactions with the target and designing smaller molecules that retained these interactions, thereby avoiding "molecular obesity." researchgate.net
A lead compound must not only be potent and selective but must also possess favorable pharmacokinetic (PK) properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). A significant portion of drug candidates fail in later stages due to poor PK profiles. researchgate.net Therefore, optimizing these properties is a key focus of lead optimization.
In silico ADMET profiling is now a standard tool used to predict the PK properties of designed analogs before their synthesis. domainex.co.ukresearchgate.net This allows chemists to prioritize compounds with a higher probability of success. For quinazoline derivatives, structural modifications at the 6- and 7-positions have been explored to improve properties like metabolic stability in liver microsomes and oral bioavailability. cornell.edu For example, a potent anticancer agent, BPR1K871, which lacked oral bioavailability, was optimized by modifying its quinazoline core, leading to the identification of an analog with 54% oral bioavailability in rats. cornell.edu
The table below shows a representative comparison of pharmacokinetic parameters for a lead compound and its optimized analog.
| Compound | Inhibition (IC50) | Microsomal Stability (t1/2) | Oral Bioavailability (F%) |
| Lead Compound (Canertinib) | Good | Moderate | Low |
| Optimized Compound (Dacomitinib) | Excellent | Good | Improved |
Data derived from studies on irreversible EGFR inhibitors. nih.gov
Iterative Design-Synthesis-Test-Analyze (DSTA) Cycles in Lead Optimization
Lead optimization is not a linear process but an iterative one, commonly described by the Design-Synthesis-Test-Analyze (DSTA) cycle. pnas.orgresearchgate.net This cyclical process allows for the gradual refinement of a lead compound based on accumulating data.
Design: Based on existing structure-activity relationship (SAR) data and computational modeling, new analogs are designed to test specific hypotheses (e.g., to improve potency, selectivity, or a particular ADME property). pnas.orgrsc.org
Synthesis: The designed compounds are then synthesized by medicinal chemists.
Test: The new compounds are subjected to a battery of biological assays to determine their potency, selectivity, and relevant ADME properties.
Analyze: The results from the testing phase are analyzed to understand the impact of the structural changes. This analysis updates the SAR and informs the next round of design. rsc.org
Advanced Preclinical Research Considerations and Future Directions
Development of Advanced In Vitro and Ex Vivo Models for Efficacy Evaluation
To bridge the gap between initial laboratory findings and clinical applications, the development of sophisticated in vitro and ex vivo models is paramount for evaluating the efficacy of C22H18BrN5O. Traditional two-dimensional (2D) cell cultures, while useful for initial high-throughput screening, often fail to replicate the complex microenvironment of human tissues.
Advanced In Vitro Models:
Three-dimensional (3D) cell culture systems, such as spheroids and organoids, offer a more physiologically relevant context to study the effects of this compound. These models can better mimic tumor heterogeneity, cell-cell interactions, and nutrient gradients, providing more accurate predictions of in vivo responses. For instance, in the context of oncology, patient-derived organoids can be used to assess the compound's efficacy on an individual's specific cancer cells.
| Model Type | Description | Advantages for this compound Evaluation |
| Spheroids | Self-assembled 3D aggregates of cancer cells. | Mimic tumor micro-regions and gradients; useful for assessing drug penetration and efficacy in a more realistic tumor-like structure. |
| Organoids | 3D cultures derived from stem cells that self-organize to resemble a specific organ. | Provide a patient-specific model to test efficacy and can help in personalizing treatment strategies. |
| Microfluidic Devices (Organs-on-a-chip) | Devices that simulate the activities, mechanics, and physiological response of entire organs and organ systems. | Allow for the study of the compound's effect on interconnected organ systems, providing insights into potential systemic effects and off-target toxicities. |
Ex Vivo Models:
Ex vivo models, which utilize fresh tissue samples from patients, provide a platform to test this compound in a setting that preserves the native tissue architecture and cellular diversity. Techniques like tissue slice cultures can maintain the viability of the tissue for a period, allowing for the assessment of the compound's impact on various cell types within the tissue.
Exploration of this compound in Emerging Therapeutic Indications
Initial research has identified this compound as a multi-tyrosine kinase inhibitor, with inhibitory activity against key signaling proteins such as EGFR, HER2, and VEGFR-2. cu.edu.eg This has primarily positioned it as a candidate for anticancer therapies, particularly for breast cancer. cu.edu.eg However, the molecular targets of this compound are implicated in a variety of other pathological conditions, opening avenues for its exploration in emerging therapeutic areas.
Potential Emerging Indications:
Neurodegenerative Diseases: Some research has pointed towards the potential of related benzimidazole (B57391) derivatives in inhibiting Acetylcholine Esterase (AChE), an enzyme implicated in Alzheimer's disease. eijst.org.uk Further investigation is warranted to determine if this compound possesses similar activity.
Inflammatory Disorders: Given the role of tyrosine kinases in inflammatory signaling pathways, this compound could be investigated for its potential in treating chronic inflammatory diseases.
Fibrotic Diseases: The signaling pathways inhibited by this compound are also involved in the progression of fibrosis in various organs. This suggests a potential therapeutic application in conditions like idiopathic pulmonary fibrosis or liver cirrhosis.
Further screening against a broader panel of kinases and other relevant biological targets will be instrumental in identifying and validating these new therapeutic opportunities.
Methodological Innovations in Synthesis and Analytical Techniques
The advancement of this compound through the preclinical pipeline is also dependent on innovations in its chemical synthesis and the analytical methods used for its characterization.
Innovations in Synthesis:
Efficient and scalable synthetic routes are crucial for producing the quantities of this compound required for extensive preclinical testing. Current synthetic approaches for related quinazoline (B50416) derivatives involve multi-step processes. cu.edu.eg Future research in this area could focus on:
Flow Chemistry: This technique allows for the continuous production of the compound, potentially improving yield, purity, and safety compared to traditional batch synthesis.
Catalytic Methods: The development of novel catalysts could lead to more efficient and environmentally friendly synthetic steps.
Innovations in Analytical Techniques:
Robust analytical methods are essential for ensuring the purity, stability, and characterization of this compound. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are standard techniques. Advanced analytical approaches that could be employed include:
Hyphenated Techniques: Combining different analytical methods, such as LC-MS-NMR (Liquid Chromatography-Mass Spectrometry-Nuclear Magnetic Resonance), can provide more comprehensive structural information in a single analysis.
Chiral Separation Techniques: If stereoisomers of this compound exist, developing methods to separate and characterize each enantiomer will be critical, as they may have different pharmacological properties.
Strategic Planning for Further Preclinical Development
A well-defined strategic plan is essential to guide the further preclinical development of this compound. This plan should be a dynamic document that is updated as new data becomes available.
Key Components of the Preclinical Development Plan:
| Stage | Key Activities | Objectives |
| Lead Optimization | - Further chemical modifications to improve potency, selectivity, and pharmacokinetic properties.- In-depth profiling against a larger panel of kinases. | To select a final lead candidate with an optimal balance of efficacy, safety, and drug-like properties. |
| In Vivo Efficacy Studies | - Testing the lead candidate in relevant animal models of cancer and other potential indications. | To demonstrate proof-of-concept for efficacy in a living organism. |
| Pharmacokinetic and ADME Studies | - Characterization of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound. | To understand how the compound behaves in the body and to inform dosing schedules for further studies. |
| Toxicology and Safety Pharmacology | - Comprehensive assessment of potential toxicities in various organ systems.- Evaluation of effects on vital functions (e.g., cardiovascular, respiratory). | To establish a preliminary safety profile and identify a safe starting dose for potential clinical trials. |
A thorough and strategically planned preclinical program will be critical in determining the ultimate therapeutic potential of this compound and its path towards clinical investigation.
Q & A
Q. How can researchers resolve contradictions in pharmacological activity data for C22_{22}22H18_{18}18BrN5_55O across different assays?
- Methodological Answer : Apply empirical contradiction analysis (ECA) by: (i) Cross-validating assays under standardized conditions (pH, temperature, cell lines). (ii) Testing for compound stability (e.g., via accelerated degradation studies). (iii) Using positive/negative controls to isolate assay-specific variables. Reference Popperian falsification principles to iteratively refine hypotheses .
Q. What strategies optimize reaction yield and selectivity in CHBrNO synthesis?
- Methodological Answer : Employ Design of Experiments (DoE) to assess variables (catalyst loading, solvent polarity, temperature). Use response surface methodology (RSM) to model interactions. For selectivity, explore protecting-group strategies or kinetic vs. thermodynamic control via time-resolved NMR .
Q. How can computational methods enhance mechanistic understanding of CHBrNO's reactivity?
- Methodological Answer : Perform DFT calculations to map reaction pathways (transition states, intermediates). Validate with kinetic isotope effects (KIE) or Hammett plots. For photochemical reactions, use TD-DFT to predict excited-state behavior. Integrate computational data with experimental kinetics (e.g., Eyring plots) .
Q. What frameworks guide structure-activity relationship (SAR) studies for CHBrNO derivatives?
- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize derivatives. Apply QSAR models with descriptors (logP, polar surface area) and validate via cluster analysis. For biological targets, employ molecular docking to rationalize binding modes .
Q. How should researchers address irreproducible biological activity in vivo vs. in vitro studies?
- Methodological Answer : Investigate pharmacokinetic factors (bioavailability, metabolism) using LC-MS plasma profiling. Perform solubility studies (e.g., shake-flask method) and assess protein binding via equilibrium dialysis. Use species-specific metabolic enzymes (e.g., cytochrome P450 isoforms) to model in vivo discrepancies .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing heterogeneous bioassay data?
Q. How can researchers validate unexpected spectroscopic anomalies in CHBrNO?
- Methodological Answer : Replicate measurements under identical conditions. For NMR anomalies, test for solvent isotopic effects or paramagnetic impurities. Cross-reference with X-ray crystallography (if crystalline) or compare to spectral databases (e.g., SDBS) .
Ethical and Reproducibility Considerations
Q. What protocols ensure ethical reporting of negative or inconclusive results?
- Methodological Answer : Adhere to FAIR data principles by depositing raw data in repositories (e.g., Zenodo). Use the ARRIVE guidelines for in vivo studies. Clearly document experimental failures (e.g., reaction conditions that degraded the compound) to aid community learning .
Q. How can researchers preemptively address potential reproducibility challenges?
- Methodological Answer : Include detailed metadata (instrument calibration logs, reagent lot numbers). For biological assays, share cell-line authentication reports. Use blockchain-enabled lab notebooks for tamper-proof record-keeping .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
